5-amino-2-(dimethylamino)-N,N-dimethylbenzamide
Description
5-amino-2-(dimethylamino)-N,N-dimethylbenzamide is an organic compound that belongs to the class of aromatic amides It features a benzene ring substituted with an amino group, a dimethylamino group, and a dimethylamide group
Properties
IUPAC Name |
5-amino-2-(dimethylamino)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13(2)10-6-5-8(12)7-9(10)11(15)14(3)4/h5-7H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZZCENPXYMGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(dimethylamino)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The dimethylamino group can be introduced via a nucleophilic substitution reaction, and the final step involves the formation of the amide bond through acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(dimethylamino)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
5-amino-2-(dimethylamino)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-amino-2-(dimethylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methylbenzenesulfonamide
- 5-amino-2,4-dimethylbenzoic acid
- 5-amino-2-chlorobenzamide
Uniqueness
5-amino-2-(dimethylamino)-N,N-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and dimethylamino groups allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
